

comparative analysis of isavuconazole levels in different patient populations

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Isavuconazole Levels Across Patient Populations: A Comparative Analysis

A detailed examination of isavuconazole pharmacokinetics reveals significant variability in drug levels across diverse patient populations. This guide provides a comparative analysis of isavuconazole concentrations, supported by experimental data, to inform researchers, scientists, and drug development professionals in optimizing therapeutic strategies.

Isavuconazole, a broad-spectrum triazole antifungal agent, is a critical therapeutic option for invasive fungal infections. While generally exhibiting predictable pharmacokinetics, emerging evidence highlights substantial inter-patient variability in drug exposure. This variability is influenced by a range of factors including underlying medical conditions, organ function, and age. Understanding these differences is paramount for ensuring therapeutic efficacy and minimizing potential toxicity. This guide synthesizes data from multiple studies to provide a clear comparison of isavuconazole levels in various patient cohorts.

Comparative Analysis of Isavuconazole Trough Concentrations

The following table summarizes isavuconazole trough concentrations observed in different patient populations. These values, primarily measured at steady-state, offer a snapshot of the differing pharmacokinetic profiles.



Patient Population	Mean/Median Trough Concentration (µg/mL)	Range (μg/mL)	Key Considerations
Solid-Organ Transplant (SOT) Recipients	Mean: 2.3 ± 1.4[1] Mean: 2.4[2]	0.3 - 6.6[1] 0.65 - 4.3[2]	Moderate inter-patient variability observed.[1] [3] Lower exposure has been associated with female sex, higher BMI (≥18.5 kg/m ²), and hemodialysis.[1][3]
Critically III (ICU) Patients	Mean: 2.02 ± 1.22 (vs. 4.15 ± 2.31 in non-ICU)[4][5] Median: 0.75 (vs. 3.03 in hematologic patients) [6][7]	Not Detectable - 5.18[7]	Significantly lower drug levels compared to non-ICU populations, suggesting a potential need for therapeutic drug monitoring (TDM).[4][5][6][7]
Patients with Hepatic Impairment	<2-fold increase in mean trough concentrations (mild to moderate) compared to healthy subjects.[8][9]	Not specified	Clearance is significantly reduced in patients with moderate hepatic impairment.[10] A physiologically based pharmacokinetic (PBPK) model predicts a 60% decrease in clearance in severe hepatic impairment.[11] Dose adjustments may be necessary.[10]



Patients with Renal Impairment	Generally no significant impact on pharmacokinetics.[12] [13][14]	Not specified	Case reports suggest a possible inverse relationship between trough concentrations and eGFR.[15] Significantly lower levels were observed after sustained lowefficiency dialysis (SLED) in critically ill patients (mean pre-SLED 5.73 vs. post-SLED 3.36 µg/mL). [16]
Patients with Chronic Pulmonary Aspergillosis	Mean: 4.1[17]	1.1 - 10.1[17]	Higher levels (>6 mg/liter) were associated with age and a 200 mg daily dose.[17]
Pediatric Patients	Median: 1.1 (in patients <30 kg)[18]	Not specified	A significant portion of trough levels may fall outside the target range, supporting the use of TDM.[19] A 10 mg/kg dose was found to meet the predefined exposure threshold (AUC ≥60 mg·h/L).[20] [21]
Healthy and Elderly Subjects	Not specified	Not specified	A population pharmacokinetic analysis indicated that while elderly females had the highest exposure, the difference was not



deemed clinically significant, and no dose adjustments based on age or gender are recommended.[22][23]

Experimental Protocols

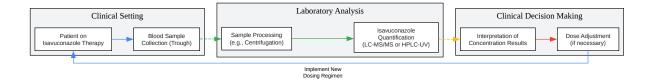
The quantification of isavuconazole in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. The most commonly employed analytical methods are:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive
 and specific method for determining isavuconazole concentrations. The general procedure
 involves protein precipitation from the plasma sample, followed by chromatographic
 separation on a C18 column and detection by a mass spectrometer. The method is typically
 validated over a concentration range relevant to clinical practice, for example, 0.2 to 12.8
 mg/L.[24]
- High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This
 method offers a more accessible alternative to LC-MS/MS. The protocol also involves protein
 precipitation from plasma. Chromatographic separation is achieved on a C18 column with an
 isocratic mobile phase, and the drug is quantified by UV detection at a specific wavelength
 (e.g., 285 nm).[25][26]

Visualizing the Therapeutic Drug Monitoring Workflow

The process of therapeutic drug monitoring (TDM) for isavuconazole is a systematic workflow designed to optimize patient outcomes. The following diagram illustrates the key steps involved.





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Isavuconazole Therapeutic Drug Monitoring Workflow.

This comparative analysis underscores the significant pharmacokinetic variability of isavuconazole across different patient populations. For researchers and drug developers, these findings highlight the importance of considering patient-specific factors in clinical trial design and dosage recommendations. For clinicians, this information may guide the implementation of therapeutic drug monitoring to personalize isavuconazole therapy, thereby maximizing its efficacy and safety profile.

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References

- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]



- 7. Optimization of Isavuconazole Dosing in Patients with Invasive Fungal Infections Through Therapeutic Drug Monitoring: Real-World Clinical Practice Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Population Pharmacokinetics of Isavuconazole in Subjects with Mild or Moderate Hepatic Impairment PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A Physiologically Based Pharmacokinetic Analysis To Predict the Pharmacokinetics of Intravenous Isavuconazole in Patients with or without Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unexpected renal influence on isavuconazole trough concentrations: two case reports and literature review [frontiersin.org]
- 13. Phase I trial to investigate the effect of renal impairment on isavuconazole pharmacokinetics PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unexpected renal influence on isavuconazole trough concentrations: two case reports and literature review PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Isavuconazonium Sulfate Dosing in Pediatric Patients Using Serum Therapeutic Drug Monitoring at a Single Center: A Case Series [jhoponline.com]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 26. annexpublishers.com [annexpublishers.com]







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